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Compound of Interest

Compound Name: 7-Bromoheptyl 2-hexyldecanoate

Cat. No.: B15552813 Get Quote

Disclaimer: The initially requested compound, 7-Bromoheptyl 2-hexyldecanoate, is

understood to be a chemical intermediate used in the synthesis of ionizable lipids rather than a

final, functional ionizable lipid for nanoparticle formulation. This guide therefore focuses on a

prominent, clinically relevant ionizable lipid, ALC-0315, which is utilized in the Pfizer-BioNTech

COVID-19 vaccine, and benchmarks it against other standard, clinically significant ionizable

lipids: DLin-MC3-DMA (MC3) and SM-102. This comparison is designed for researchers,

scientists, and drug development professionals to provide objective performance data and

experimental context.

Ionizable lipids are a cornerstone of modern nucleic acid delivery systems, particularly lipid

nanoparticles (LNPs). Their ability to remain neutral at physiological pH and become positively

charged in the acidic environment of the endosome is critical for encapsulating negatively

charged nucleic acids and facilitating their release into the cytoplasm. The selection of an

ionizable lipid profoundly impacts the efficacy, tissue tropism, and safety profile of LNP-based

therapeutics.

Comparison of Key Ionizable Lipids
The following table summarizes the key physicochemical and performance characteristics of

ALC-0315, DLin-MC3-DMA, and SM-102, three of the most well-characterized and clinically

utilized ionizable lipids.
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Feature ALC-0315
DLin-MC3-DMA
(MC3)

SM-102

Primary Clinical Use

mRNA vaccine

(Pfizer-BioNTech)[1]

[2][3]

siRNA therapy

(Onpattro®)[1][2][3]

mRNA vaccine

(Moderna)[1][4]

Apparent pKa ~6.09[5] ~6.44[5] ~6.68[5]

Key Structural Feature
Biodegradable ester

linkages[5]
Saturated lipid tails

Biodegradable ester

linkages[5]

Primary Payload mRNA[1] siRNA[1] mRNA[1][4]

Performance Data
The subsequent sections provide a detailed comparison of the in vivo performance of these

ionizable lipids in preclinical models, focusing on siRNA-mediated gene silencing and mRNA-

driven protein expression.

In Vivo siRNA Delivery Performance: ALC-0315 vs. DLin-
MC3-DMA
This table presents a head-to-head comparison of ALC-0315 and MC3 for the delivery of siRNA

to liver cells in mice. The data highlights the superior gene silencing efficiency of ALC-0315 in

both hepatocytes and hepatic stellate cells (HSCs).[1][2][6]
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Target & Cell
Type

Ionizable Lipid
siRNA Dose
(mg/kg)

Residual
mRNA
Expression
(%)

Reference

Factor VII

(Hepatocyte)
ALC-0315 1.0 1.6 ± 0.3% [6]

DLin-MC3-DMA 1.0 15.3 ± 3% [6]

ADAMTS13

(HSC)
ALC-0315 1.0 31 ± 13% [1]

DLin-MC3-DMA 1.0
86 ± 18% (not

significant)
[1]

In Vivo mRNA Delivery Performance: ALC-0315 vs. SM-
102
The following data compares the efficiency of ALC-0315 and SM-102 for mRNA delivery. While

both are highly effective, some studies suggest SM-102 may have an advantage in

intramuscular protein expression.[4][7][8]

Application Metric ALC-0315 SM-102 Reference

IM mRNA

Delivery (mice)

Luciferase

Expression

Lower

Expression

Higher

Expression
[4]

IM mRNA

Delivery (mice)

Antibody

Production
Lower Titer Higher Titer [4]

In Vivo Protein

Expression

Overall

Expression
High

High (no

significant

difference)

[7][8]

In Vitro Protein

Expression

Overall

Expression

Lower

Expression

Significantly

Higher

Expression

[7][8]
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In Vivo Toxicity Profile: ALC-0315 vs. DLin-MC3-DMA
Safety is a critical parameter for LNP-based therapies. This table outlines the impact of high-

dose administration of ALC-0315 and MC3 LNPs on markers of liver toxicity in mice.[1][2][3]

Liver Toxicity
Marker

Ionizable Lipid
siRNA Dose
(mg/kg)

Serum Level
(vs. Control)

Reference

Alanine

Aminotransferas

e (ALT)

ALC-0315 5.0
Significantly

Increased
[1]

DLin-MC3-DMA 5.0
No Significant

Increase
[1]

Bile Acids ALC-0315 5.0
Significantly

Increased
[1]

DLin-MC3-DMA 5.0
No Significant

Increase
[1]

Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental

data. Below are representative protocols for LNP formulation and in vivo evaluation.

Lipid Nanoparticle (LNP) Formulation via Microfluidic
Mixing
This protocol describes a standard method for producing LNPs with consistent size and high

encapsulation efficiency.

Lipid Stock Preparation: Prepare a stock solution of the ionizable lipid (e.g., ALC-0315),

helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC), cholesterol, and a

PEGylated lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, DMG-

PEG) in ethanol. A common molar ratio is 50:10:38.5:1.5 (ionizable

lipid:DSPC:cholesterol:PEG-lipid).[1][9]
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Nucleic Acid Preparation: Dissolve the siRNA or mRNA in an acidic aqueous buffer (e.g., 50

mM sodium acetate, pH 4.0).

Microfluidic Mixing: Load the lipid-ethanol solution and the nucleic acid-aqueous solution into

separate syringes of a microfluidic mixing device (e.g., NanoAssemblr).

Formation: Set the device to a specific flow rate ratio (e.g., 3:1 aqueous to ethanol) and total

flow rate. The rapid mixing of the two solutions causes a change in polarity, leading to the

self-assembly of the lipids around the nucleic acid core, forming LNPs.[10]

Purification and Buffer Exchange: The resulting LNP solution is typically dialyzed against

phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH, resulting in a

suspension of neutral-surfaced LNPs.

Characterization: Characterize the LNPs for size, polydispersity index (PDI), and nucleic acid

encapsulation efficiency using techniques such as dynamic light scattering (DLS) and a

Ribogreen assay.[1]

In Vivo Evaluation of siRNA-LNP Efficacy in Mice
This protocol outlines a typical study to assess the gene silencing activity of siRNA-LNPs in the

liver.

Animal Model: Use a suitable mouse strain (e.g., C57BL/6). All procedures should be

approved by an institutional animal care and use committee.

LNP Administration: Administer the siRNA-LNP formulation to the mice via intravenous (IV)

injection (e.g., through the tail vein). The dose is calculated based on the amount of siRNA

per kilogram of body weight (e.g., 1.0 mg/kg).

Sample Collection: At a predetermined time point post-injection (e.g., 48-72 hours),

euthanize the animals and collect liver tissue and blood serum.

Gene Expression Analysis:

mRNA Level: Extract total RNA from the liver tissue. Use quantitative reverse transcription

PCR (qRT-PCR) to measure the mRNA levels of the target gene (e.g., Factor VII).
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Normalize the results to a housekeeping gene.

Protein Level: Measure the level of the target protein in the serum using an enzyme-linked

immunosorbent assay (ELISA) or other appropriate methods.

Toxicity Assessment: Analyze serum samples for markers of liver toxicity, such as ALT and

aspartate aminotransferase (AST).[1]

Visualizations
The following diagrams illustrate key workflows and concepts in LNP-based nucleic acid

delivery.
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Caption: General workflow for LNP formulation and evaluation.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9621687/
https://www.benchchem.com/product/b15552813?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15552813?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


LNP (Neutral Surface, pH 7.4)

ApoE-mediated
Endocytosis

Endosome (pH ~5.0-6.5)

Ionizable Lipid
Protonation (Becomes +)

Endosomal Escape

mRNA / siRNA

Cytoplasm

Translation (mRNA) -> Protein RISC Loading (siRNA) -> Silencing

Click to download full resolution via product page

Caption: Mechanism of LNP-mediated intracellular nucleic acid delivery.
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Caption: Key characteristics of standard ionizable lipids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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